molecular formula C20H17NO5 B2623770 (Z)-2-benzylidene-3-oxo-2,3-dihydrobenzofuran-6-yl morpholine-4-carboxylate CAS No. 1164462-21-8

(Z)-2-benzylidene-3-oxo-2,3-dihydrobenzofuran-6-yl morpholine-4-carboxylate

Cat. No.: B2623770
CAS No.: 1164462-21-8
M. Wt: 351.358
InChI Key: QKNLACDWZIVPCE-PDGQHHTCSA-N
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Description

(Z)-2-benzylidene-3-oxo-2,3-dihydrobenzofuran-6-yl morpholine-4-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a benzofuran core, a morpholine ring, and a benzylidene group, making it a unique structure with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-benzylidene-3-oxo-2,3-dihydrobenzofuran-6-yl morpholine-4-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 2-hydroxybenzaldehyde with benzylideneacetone to form the benzofuran core. This intermediate is then reacted with morpholine-4-carboxylic acid under specific conditions to yield the final product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-benzylidene-3-oxo-2,3-dihydrobenzofuran-6-yl morpholine-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated reagents in the presence of a base.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Various substituted benzylidene derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-2-benzylidene-3-oxo-2,3-dihydrobenzofuran-6-yl morpholine-4-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a suitable candidate for investigating the binding affinities and specificities of various biological targets.

Medicine

In medicine, this compound has potential applications as a pharmaceutical intermediate. It can be used in the synthesis of drugs targeting specific diseases, particularly those involving enzyme inhibition or receptor modulation.

Industry

In the industrial sector, this compound can be utilized in the development of new materials with specific properties. Its chemical stability and reactivity make it a valuable component in the formulation of coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of (Z)-2-benzylidene-3-oxo-2,3-dihydrobenzofuran-6-yl morpholine-4-carboxylate involves its interaction with specific molecular targets. The benzofuran core and morpholine ring can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The compound’s effects are mediated through binding to active sites or allosteric sites, altering the conformation and activity of the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-bromoethylamine hydrobromide
  • 2-chloroethylamine hydrochloride
  • 3-bromopropylamine hydrobromide

Uniqueness

Compared to similar compounds, (Z)-2-benzylidene-3-oxo-2,3-dihydrobenzofuran-6-yl morpholine-4-carboxylate stands out due to its unique combination of a benzofuran core and a morpholine ring. This structural feature imparts distinct chemical and biological properties, making it a versatile compound for various applications.

Properties

IUPAC Name

[(2Z)-2-benzylidene-3-oxo-1-benzofuran-6-yl] morpholine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO5/c22-19-16-7-6-15(25-20(23)21-8-10-24-11-9-21)13-17(16)26-18(19)12-14-4-2-1-3-5-14/h1-7,12-13H,8-11H2/b18-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKNLACDWZIVPCE-PDGQHHTCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)OC2=CC3=C(C=C2)C(=O)C(=CC4=CC=CC=C4)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1C(=O)OC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC=CC=C4)/O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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